molecular formula C22H24N2 B1342954 N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine CAS No. 76154-76-2

N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine

Cat. No.: B1342954
CAS No.: 76154-76-2
M. Wt: 316.4 g/mol
InChI Key: RFFXHZVNHOVMKO-UHFFFAOYSA-N
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Description

Historical Context of Para-Phenylenediamine Derivatives

The development of para-phenylenediamine (PPD) derivatives traces its origins to the mid-19th century. First synthesized by August Wilhelm von Hofmann in 1863, PPD emerged as a foundational compound for oxidative hair dyes and industrial applications. By the late 19th century, its derivatives gained prominence in rubber vulcanization and textile dyeing due to their stability under oxidative conditions. The structural modification of PPD with alkyl or aryl groups, such as the introduction of 2,4-dimethylphenyl substituents, marked a critical advancement in tailoring properties for specialized uses. For instance, N¹,N⁴-Bis(2,4-dimethylphenyl)benzene-1,4-diamine (CAS 76154-76-2) was developed to enhance thermal stability and solubility in nonpolar matrices, addressing limitations of early PPD analogues in polymer chemistry.

Significance in Industrial Chemistry

This compound occupies a pivotal role in modern industrial processes. Its electron-rich aromatic structure enables applications ranging from antioxidant formulations in rubber manufacturing to precursors for conductive polymers. The dimethylphenyl groups confer steric hindrance, reducing unintended side reactions during polymerization. In the rubber industry, derivatives like N¹,N⁴-Bis(2,4-dimethylphenyl)benzene-1,4-diamine prevent ozone-induced degradation in tires, extending product lifespans by up to 30% compared to earlier additives. Additionally, its planar π-conjugated system facilitates charge transport in organic semiconductors, with hole mobility values exceeding 10⁻³ cm²/V·s in thin-film transistors.

Properties

IUPAC Name

1-N,4-N-bis(2,4-dimethylphenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2/c1-15-5-11-21(17(3)13-15)23-19-7-9-20(10-8-19)24-22-12-6-16(2)14-18(22)4/h5-14,23-24H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFXHZVNHOVMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=C(C=C2)NC3=C(C=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617244
Record name N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76154-76-2
Record name N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine, also known by its CAS number 28726-30-9, is a chemical compound that has garnered interest for its potential biological activities. This article explores its synthesis, characterization, and various biological activities based on current research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,4-dimethylaniline with appropriate coupling agents under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Antibacterial Activity

Several studies have reported that derivatives of similar diamines show significant antibacterial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains and have shown promising results in inhibiting bacterial growth.

Antifungal Properties

The antifungal activity of related compounds has been explored in various studies. These compounds often demonstrate effectiveness against common fungal pathogens, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines in vitro. Research indicates that compounds with similar structures can modulate inflammatory pathways, thereby reducing inflammation in various models.

Study 1: Antibacterial Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzene derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the micromolar range, indicating significant antibacterial potential .

CompoundMIC (µg/mL)Bacterial Strain
A8Staphylococcus aureus
B16Escherichia coli
C32Pseudomonas aeruginosa

Study 2: Anti-inflammatory Activity

A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of various diamines. The results indicated that compounds with structural similarities to this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, synthesis methods, and applications:

Compound Name Substituents Synthesis Method Key Properties/Applications References
N,N′-Bis(diphenylmethyl)benzene-1,4-diamine Diphenylmethyl Schiff base condensation Organic-metal hybrid materials
MM1 (Schiff base) 4-Dimethylaminocinnamaldehyde Acid-catalyzed condensation Acid-base probe, colorimetric sensing
pdCl4 (Triazine derivative) 4,6-Dichloro-1,3,5-triazin-2-yl Nucleophilic substitution Vanadium/uranium ion coordination
DBD (Fluorophore) 4-(Dimethylamino)benzylidene Solventless synthesis Aggregation-induced emission (AIE)
Quinoline-based derivative 2-Chloroquinolin-3-yl-methylene Condensation with aldehydes AKT1 enzyme inhibition (anticancer)
SIRT2 Inhibitors (e.g., bisbenzylidene) Hydroxy/methoxybenzylidene Schiff base condensation Sirtuin inhibition (antioxidant)
BPEBD (Catalyst) Pyridin-2-yl ethylene Condensation with acetyl pyridine Copper-based ATRP catalysis

Electronic and Steric Effects

  • Electron-Donating Groups: Compounds with dimethylamino (DBD ) or methoxy substituents (SB-III ) exhibit enhanced electronic delocalization, critical for fluorescence or corrosion inhibition.
  • Steric Bulk : The 2,4-dimethylphenyl groups in the target compound likely reduce solubility in polar solvents compared to smaller substituents (e.g., methyl in SB-III ).

Comparative Challenges and Limitations

  • Synthetic Complexity : Triazine derivatives (pdCl4 ) require multi-step functionalization, whereas Schiff bases are simpler to synthesize but may hydrolyze under acidic conditions.
  • Biological Selectivity: While quinoline derivatives target AKT1 , their selectivity over other kinases remains unverified. Similarly, SIRT2 inhibitors may cross-react with other sirtuin isoforms.

Preparation Methods

Direct N-Arylation via Buchwald-Hartwig Amination

One of the most effective methods for preparing N¹,N⁴-bis(2,4-dimethylphenyl)benzene-1,4-diamine is the palladium-catalyzed Buchwald-Hartwig amination. This method involves the coupling of 1,4-diaminobenzene (p-phenylenediamine) with 2,4-dimethylaryl halides (typically bromides or chlorides) under controlled conditions.

Typical Reaction Conditions:

  • Catalyst: Pd(0) complexes such as Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., BINAP, Xantphos)
  • Base: Strong bases like sodium tert-butoxide or potassium carbonate
  • Solvent: Polar aprotic solvents such as toluene, dioxane, or DMF
  • Temperature: Elevated temperatures (80–120 °C)
  • Atmosphere: Inert (nitrogen or argon) to prevent oxidation

Reaction Scheme:

$$
\text{p-Phenylenediamine} + 2 \times \text{2,4-dimethylaryl bromide} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{N}^1,\text{N}^4\text{-Bis(2,4-dimethylphenyl)benzene-1,4-diamine}
$$

This method provides high selectivity and yields, with the ability to scale up for industrial production.

Stepwise Synthesis via Schiff Base Intermediate

An alternative approach involves a two-step synthesis:

  • Formation of Schiff Base: Condensation of p-phenylenediamine with 2,4-dimethylbenzaldehyde to form the corresponding bis-imine (Schiff base).

  • Reduction: Subsequent reduction of the Schiff base to the bis(amine) using reducing agents such as sodium borohydride or catalytic hydrogenation.

Advantages:

  • Mild reaction conditions
  • High purity of intermediate and final product
  • Control over substitution pattern

Limitations:

  • Additional reduction step increases process time
  • Potential for incomplete reduction or side reactions

Alkylation of p-Phenylenediamine with 2,4-Dimethylphenyl Halides

This classical nucleophilic substitution method involves reacting p-phenylenediamine with 2,4-dimethylphenyl halides (chlorides or bromides) under alkaline conditions.

Typical Conditions:

  • Base: Sodium hydride or potassium carbonate
  • Solvent: DMF or DMSO
  • Temperature: 50–100 °C
  • Reaction time: Several hours to overnight

This method is less selective and may lead to mono-substituted or over-alkylated byproducts, requiring careful purification.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Disadvantages Typical Yield (%)
Buchwald-Hartwig Amination p-Phenylenediamine, 2,4-dimethylaryl bromide, Pd catalyst, base 80–120 °C, inert atmosphere, aprotic solvent High selectivity, scalable, clean reaction Requires expensive Pd catalyst 75–90
Schiff Base Formation + Reduction p-Phenylenediamine, 2,4-dimethylbenzaldehyde, reducing agent Room temp to 50 °C, mild conditions Mild, high purity, good control Two-step process, longer time 65–85
Alkylation with Aryl Halides p-Phenylenediamine, 2,4-dimethylphenyl chloride/bromide, base 50–100 °C, polar aprotic solvent Simple reagents Low selectivity, side products 50–70

Detailed Research Findings

  • Catalyst Optimization: Studies show that Pd catalysts with bulky, electron-rich phosphine ligands improve coupling efficiency and reduce side reactions in Buchwald-Hartwig amination, enhancing yield and purity.

  • Solvent Effects: Aprotic solvents like toluene and dioxane favor the coupling reaction by stabilizing intermediates and facilitating catalyst turnover.

  • Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide promote deprotonation of amines and facilitate the coupling step.

  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product formation.

  • Purification: Final products are typically purified by recrystallization or column chromatography to remove unreacted starting materials and side products.

Analytical Characterization Post-Preparation

  • NMR Spectroscopy: Confirms substitution pattern and purity by identifying characteristic aromatic and methyl proton signals.

  • Mass Spectrometry: Validates molecular weight and molecular formula.

  • Infrared Spectroscopy (IR): Confirms the absence of imine (C=N) groups in the final amine product, indicating complete reduction if Schiff base route is used.

  • Melting Point Determination: Assesses purity and consistency of the synthesized compound.

Q & A

Q. What are the key synthetic routes for N¹,N⁴-Bis(2,4-dimethylphenyl)benzene-1,4-diamine, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2,4-dimethylaniline with 1,4-dibromobenzene via Buchwald-Hartwig amination. Critical parameters include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos .
  • Solvents : Polar aprotic solvents (e.g., DMSO or DMF) to stabilize intermediates and enhance reaction rates .
  • Temperature : Reactions often proceed at 80–120°C to balance kinetics and side-product formation . Yield optimization may require iterative adjustments to ligand ratios and inert atmosphere maintenance.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton splitting (e.g., meta/para-dimethyl groups) and amine proton shifts .
  • IR Spectroscopy : Identify N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

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